AKT-IN-26

Description

Properties

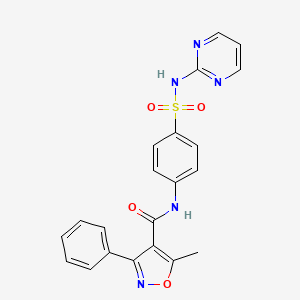

IUPAC Name |

5-methyl-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S/c1-14-18(19(25-30-14)15-6-3-2-4-7-15)20(27)24-16-8-10-17(11-9-16)31(28,29)26-21-22-12-5-13-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEGZWIILLRUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of AKT Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public domain information is available for a compound designated "AKT-IN-26." This guide provides a comprehensive overview of the mechanism of action for AKT inhibitors in general, based on current scientific literature.

Introduction to the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4]

AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that acts as a central node in this pathway.[5][6] There are three highly homologous isoforms of AKT: AKT1, AKT2, and AKT3, which have both overlapping and distinct functions.[4][6] Activation of the AKT pathway is initiated by the binding of growth factors, cytokines, or hormones to their respective receptor tyrosine kinases (RTKs) on the cell surface.[1][6] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane via its pleckstrin homology (PH) domain.[7][8] At the membrane, AKT is fully activated through phosphorylation at two key residues: threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).[2][7][9]

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes.[10] Key downstream effects include:

-

Cell Survival and Anti-Apoptosis: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[1][6][11]

-

Cell Cycle Progression: AKT can promote cell cycle progression by phosphorylating and inhibiting glycogen synthase kinase 3β (GSK3β) and the cell cycle inhibitors p21WAF1 and p27Kip1.[5][11]

-

Protein Synthesis and Cell Growth: AKT activates mTORC1, a key regulator of protein synthesis, by phosphorylating and inhibiting the tuberous sclerosis complex 2 (TSC2).[9][10]

-

Metabolism: AKT plays a significant role in glucose metabolism by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface and stimulating glycogen synthesis.[1][12]

The activity of the PI3K/AKT pathway is tightly regulated by phosphatases, most notably the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 to PIP2, thus antagonizing PI3K activity.[1][9]

Classes and Mechanisms of Action of AKT Inhibitors

Given the central role of AKT in tumorigenesis, significant efforts have been dedicated to the development of small molecule inhibitors targeting this kinase. These inhibitors can be broadly classified based on their mechanism of action:

-

ATP-Competitive Inhibitors: These inhibitors bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates. This is a common mechanism for kinase inhibitors. Examples include CCT128930 and GDC-0068.[5]

-

Allosteric Inhibitors: These compounds bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase that prevents its activation or catalytic activity. MK-2206 is a well-characterized allosteric inhibitor of all AKT isoforms.[13]

-

Substrate-Competitive Inhibitors: While less common, these inhibitors would compete with the protein substrates of AKT for binding to the kinase.

Quantitative Data for Representative AKT Inhibitors

The following table summarizes key quantitative data for some well-studied AKT inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Class | Target Isoforms | IC50 (nM) | Reference |

| CCT128930 | ATP-Competitive | AKT2 | ~60 | [5] |

| GDC-0068 (Ipatasertib) | ATP-Competitive | Pan-AKT | AKT1: 5, AKT2: 18, AKT3: 8 | [5] |

| MK-2206 | Allosteric | Pan-AKT | AKT1: 8, AKT2: 12, AKT3: 65 | [13] |

Experimental Protocols for Characterizing AKT Inhibitors

A variety of biochemical and cellular assays are employed to characterize the mechanism of action and efficacy of AKT inhibitors.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.

-

Principle: A purified active AKT enzyme is incubated with a specific peptide substrate and ATP. The inhibitor is added at varying concentrations to determine its effect on the rate of substrate phosphorylation.

-

Methodology:

-

Purified, active AKT1, AKT2, or AKT3 is added to a reaction buffer containing a known peptide substrate (e.g., a crosstide) and Mg-ATP.

-

The test compound (e.g., this compound) is serially diluted and added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Using modified substrates that exhibit a change in fluorescence upon phosphorylation.[14][15] For example, the PhosphoSens® assay utilizes a Sox-labeled peptide that shows enhanced fluorescence upon phosphorylation and chelation with magnesium.[14]

-

Luminescence-based assays: Measuring the depletion of ATP using an assay like Kinase-Glo®.

-

-

The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

-

Cellular Assays for Target Engagement and Pathway Modulation

These assays assess the ability of an inhibitor to engage AKT and inhibit its activity within a cellular context.

-

Western Blotting for Phospho-AKT and Downstream Substrates:

-

Principle: This is a standard method to assess the phosphorylation status of AKT and its downstream targets. A decrease in the phosphorylation of AKT at S473 and T308, as well as downstream substrates like PRAS40, GSK3β, or S6 ribosomal protein, indicates target engagement and pathway inhibition.[7]

-

Methodology:

-

Cancer cell lines with a constitutively active PI3K/AKT pathway (e.g., PTEN-null U87MG glioblastoma cells) are treated with the inhibitor at various concentrations for a specified time.[7]

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total AKT, as well as phosphorylated and total downstream substrates.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.[16]

-

The band intensities are quantified to determine the extent of inhibition.

-

-

-

In-Cell Western / Immunofluorescence:

-

Principle: These are higher-throughput methods to quantify protein phosphorylation within cells in a plate-based format.

-

Methodology:

-

Cells are seeded in 96- or 384-well plates and treated with the inhibitor.

-

Cells are fixed and permeabilized.

-

Primary antibodies against phosphorylated proteins are added, followed by fluorescently labeled secondary antibodies.

-

The fluorescence intensity is read using a plate reader or a high-content imaging system.

-

-

-

Cell Proliferation and Viability Assays:

-

Principle: These assays determine the effect of the AKT inhibitor on cell growth and survival.

-

Methodology:

-

Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using reagents such as MTS, MTT, or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

-

The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50.

-

-

Visualizations

PI3K/AKT/mTOR Signaling Pathway

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abeomics.com [abeomics.com]

- 7. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Akt Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 10. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. assayquant.com [assayquant.com]

- 15. assayquant.com [assayquant.com]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide: AKT-IN-26 as a Pleckstrin Homology (PH) Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, a cascade critical for regulating cell survival, proliferation, metabolism, and angiogenesis.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making AKT a prime target for therapeutic intervention.[2] A key event in AKT activation is its recruitment to the plasma membrane via the binding of its N-terminal pleckstrin homology (PH) domain to the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] Inhibiting this interaction prevents AKT's activation, offering a distinct and potentially more selective mechanism for pathway inhibition compared to ATP-competitive kinase inhibitors. This guide provides a detailed technical overview of AKT-IN-26, a small molecule inhibitor targeting the PH domain of AKT.

The AKT Signaling Pathway and the Role of the PH Domain

The activation of the AKT signaling pathway is initiated by upstream signals, such as growth factors, that activate receptor tyrosine kinases (RTKs).[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3 at the plasma membrane.[3] The PH domain of AKT has a high affinity for PIP3, and this interaction is crucial for the translocation of AKT from the cytosol to the plasma membrane.[3][4]

Once at the membrane, AKT undergoes a conformational change that exposes two key phosphorylation sites.[3] It is then phosphorylated on Threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1) and on Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex, leading to its full activation. Activated AKT proceeds to phosphorylate a wide array of downstream substrates, thereby promoting cell growth, survival, and proliferation.

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Target and Analysis of AKT Inhibitors

Disclaimer: Publicly available scientific literature and databases lack specific information regarding a molecule designated "AKT-IN-26." Therefore, this guide focuses on well-characterized, representative AKT inhibitors, Ipatasertib (GDC-0068) and MK-2206 , to provide a comprehensive technical overview of AKT inhibition for researchers, scientists, and drug development professionals.

Executive Summary

The v-akt murine thymoma viral oncogene homolog (AKT), also known as Protein Kinase B (PKB), is a family of serine/threonine-specific protein kinases that represent a central node in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[2][3] Aberrant activation of the AKT pathway is a frequent occurrence in various human cancers, making it a prime therapeutic target.[2][4] This guide details the target of representative AKT inhibitors, presents their quantitative inhibitory data, outlines key experimental protocols for their characterization, and provides visual representations of the relevant signaling pathway and experimental workflows.

Target Identification

The primary target of the representative inhibitors, Ipatasertib and MK-2206, is the AKT kinase family , which consists of three highly homologous isoforms: AKT1, AKT2, and AKT3.[5][6]

-

Ipatasertib (GDC-0068) is an ATP-competitive, pan-AKT inhibitor, meaning it targets all three isoforms by competing with ATP for binding to the kinase domain.[4][6][7]

-

MK-2206 is a potent and selective allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket, which induces a conformational change that prevents kinase activation.[5]

Data Presentation: Quantitative Inhibitor Potency

The inhibitory activity of Ipatasertib and MK-2206 against the three AKT isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | IC50 (nM) | Inhibition Mechanism |

| Ipatasertib (GDC-0068) | AKT1 | 5 | ATP-Competitive |

| AKT2 | 18 | ATP-Competitive | |

| AKT3 | 8 | ATP-Competitive | |

| MK-2206 | AKT1 | 8 | Allosteric |

| AKT2 | 12 | Allosteric | |

| AKT3 | 65 | Allosteric |

Data compiled from multiple sources.[5][6][8][9][10][11][12]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[13] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[13][14]

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of a compound against a purified AKT enzyme by measuring the amount of ADP produced in the kinase reaction.[15][16]

Materials:

-

Purified, active AKT1, AKT2, or AKT3 enzyme.

-

AKT-specific substrate peptide.

-

ATP.

-

Test inhibitor (e.g., Ipatasertib or MK-2206).

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[15]

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µl of inhibitor dilution (or 5% DMSO for control).

-

2 µl of AKT enzyme in Kinase Buffer.

-

2 µl of a mixture of AKT substrate and ATP in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection (Part 1): Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Part 2): Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Cellular Assay: Western Blot for AKT Pathway Inhibition

This protocol describes how to assess the inhibitory effect of a compound on the AKT signaling pathway within a cellular context by measuring the phosphorylation status of AKT and its downstream targets.[17][18][19][20]

Materials:

-

Cancer cell line with an active PI3K/AKT pathway.

-

Cell culture reagents.

-

Test inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Nitrocellulose or PVDF membranes and transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of AKT and its downstream targets. Re-probe the membrane with antibodies for total proteins to confirm equal loading.

Caption: Workflow for a Cellular Western Blot Assay.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

The PI3K/AKT Signaling Pathway: A Core Axis in Cellular Proliferation and a Target for Therapeutic Intervention

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "AKT-IN-26" is not publicly available. This guide provides a comprehensive overview of the AKT signaling pathway and the general mechanisms of its inhibition, using established examples from scientific literature.

Introduction to the AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that plays a central role in regulating a wide array of cellular processes.[1][2] These processes include cell growth, proliferation, survival, metabolism, and angiogenesis.[1][3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for the development of novel anti-cancer therapeutics.[2][4][5][6]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by various growth factors and cytokines.[1][4] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][7][8] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][8]

Once recruited to the membrane, AKT is phosphorylated at two key residues for full activation: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[8][9] Activated AKT then phosphorylates a multitude of downstream substrates, thereby modulating their activity and eliciting a range of cellular responses.[1][10]

Core Components and Mechanism of the AKT Signaling Pathway

The AKT signaling network is a complex and tightly regulated cascade. A simplified representation of the core pathway is depicted below.

Key Downstream Effectors of AKT:

-

Glycogen Synthase Kinase 3 (GSK3): AKT-mediated phosphorylation inhibits GSK3, which is involved in cell cycle progression and metabolism.[10]

-

Forkhead Box O (FOXO) Transcription Factors: Phosphorylation by AKT leads to the nuclear exclusion and inactivation of FOXO proteins, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[1][10]

-

mTOR Complex 1 (mTORC1): AKT can activate mTORC1, a master regulator of cell growth and protein synthesis.[10]

-

Bcl-2-associated death promoter (BAD): Phosphorylation of BAD by AKT inhibits its pro-apoptotic function.[10]

Mechanisms of AKT Inhibition

Given its central role in tumorigenesis, AKT is an attractive target for cancer therapy.[9] Several small molecule inhibitors targeting AKT have been developed and are in various stages of clinical development. These inhibitors can be broadly classified based on their mechanism of action.

-

ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates.

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. MK-2206 is a well-characterized allosteric inhibitor of AKT.[9]

-

Substrate-Competitive Inhibitors: These compounds compete with the substrates of AKT for binding to the active site.

Quantitative Analysis of AKT Inhibitors

The potency and efficacy of AKT inhibitors are typically characterized by various quantitative measures. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| MK-2206 | AKT1 | 8 | Enzyme Assay | [9] |

| AKT2 | 12 | Enzyme Assay | [9] | |

| AKT3 | 65 | Enzyme Assay | [9] | |

| GDC-0068 | AKT1 | - | - | [4] |

| CCT128930 | AKT2 | - | - | [4] |

Experimental Protocols for a Pathway Analysis

The investigation of the AKT pathway and the effects of its inhibitors involves a variety of standard molecular and cellular biology techniques.

Western Blotting for Protein Phosphorylation

Objective: To determine the phosphorylation status of AKT and its downstream targets as a measure of pathway activation.

Methodology:

-

Cell Culture and Treatment: Plate cells of interest (e.g., cancer cell lines with known AKT pathway alterations) and allow them to adhere. Treat the cells with the AKT inhibitor at various concentrations and time points. Include appropriate positive and negative controls.

-

Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT Ser473, p-AKT Thr308), total AKT, and phosphorylated and total forms of downstream targets (e.g., p-GSK3β, p-S6K).

-

Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of AKT inhibition on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the AKT inhibitor.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value.

Conclusion

The PI3K/AKT signaling pathway is a fundamental regulator of cellular homeostasis, and its aberrant activation is a hallmark of many cancers. A thorough understanding of this pathway and the mechanisms of its inhibition is crucial for the development of effective targeted therapies. While specific information on "this compound" is not currently in the public domain, the principles and experimental approaches outlined in this guide provide a robust framework for the preclinical evaluation of any novel AKT inhibitor. Future research will continue to unravel the complexities of AKT signaling and refine strategies for its therapeutic targeting.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome atlas analysis based profiling of Akt pathway genes in the early and advanced human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AKT Inhibition in Cancer Research: A Focus on a Clinically-Relevant Case Study

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This guide provides a comprehensive overview of the targeting of the serine/threonine kinase AKT, a pivotal node in signaling pathways frequently dysregulated in cancer. While the initial request focused on the specific inhibitor AKT-IN-26, a thorough investigation of publicly available scientific literature and patent databases has revealed a significant lack of detailed quantitative data and experimental protocols for this particular compound. Although identified as a putative AKT Pleckstrin homology (PH) domain inhibitor, the absence of robust, peer-reviewed data for this compound precludes the creation of an in-depth technical whitepaper that meets the stringent requirements for data presentation and experimental detail.

In lieu of the requested analysis of this compound, this guide will instead focus on a well-characterized, clinically evaluated AKT inhibitor to provide a tangible and data-rich example of AKT-targeted therapy. This will allow for a comprehensive exploration of the core requirements of the original request, including detailed data tables, experimental methodologies, and signaling pathway visualizations. The principles and techniques discussed herein are broadly applicable to the study of other AKT inhibitors and will serve as a valuable resource for researchers in the field.

The AKT Signaling Pathway: A Prime Target in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Hyperactivation of this pathway is a common feature in a multitude of human cancers, making its components, particularly AKT, highly attractive targets for therapeutic intervention.

AKT exists in three isoforms (AKT1, AKT2, and AKT3) and acts as a central hub, integrating upstream signals from receptor tyrosine kinases (RTKs) and relaying them to a vast network of downstream effectors. Upon activation, AKT phosphorylates a multitude of substrates, thereby promoting cell cycle progression, inhibiting apoptosis, and stimulating angiogenesis and cellular metabolism.

Below is a diagram illustrating the canonical AKT signaling pathway and its central role in cellular function.

The Role of AKT Inhibition in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AKT Signaling Pathway in Cell Proliferation

The AKT pathway is a critical downstream effector of growth factor receptor signaling.[1] Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits AKT to the plasma membrane.[3] At the membrane, AKT is activated through phosphorylation at two key residues: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).[3]

Once activated, AKT phosphorylates a multitude of downstream substrates that directly and indirectly promote cell cycle progression and proliferation.[4][5] Key downstream targets include:

-

Glycogen Synthase Kinase 3β (GSK-3β): AKT-mediated phosphorylation inhibits GSK-3β, leading to the stabilization and accumulation of cyclin D1, a key regulator of the G1-S phase transition.[5]

-

Forkhead Box O (FOXO) Transcription Factors: Phosphorylation of FOXO proteins by AKT results in their sequestration in the cytoplasm, preventing them from transcribing target genes that promote cell cycle arrest and apoptosis.[5]

-

p21Cip1 and p27Kip1: AKT can phosphorylate these cyclin-dependent kinase (CDK) inhibitors, leading to their cytoplasmic retention and preventing their inhibitory action on cell cycle progression.[4]

-

Tuberous Sclerosis Complex 2 (TSC2): AKT phosphorylates and inactivates TSC2, which in turn leads to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[5]

The culmination of these events is the promotion of cell cycle entry and progression, leading to increased cell proliferation.

Mechanism of Action of AKT Inhibitors

AKT inhibitors are broadly classified based on their mechanism of action. These include:

-

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates.

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the enzyme that prevents its activation or substrate binding.

-

Pleckstrin Homology (PH) Domain Inhibitors: These compounds target the PH domain of AKT, preventing its recruitment to the plasma membrane and subsequent activation.

The inhibition of AKT activity by these compounds is expected to reverse the pro-proliferative effects of a constitutively active AKT pathway, leading to cell cycle arrest and potentially apoptosis.

Quantitative Data on AKT Inhibitors

The potency of AKT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce AKT activity or cell proliferation by 50%. The following table provides representative IC50 values for well-characterized AKT inhibitors against different cancer cell lines. It is important to note that these values can vary depending on the cell line and the assay conditions used.[6]

| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) |

| AZD5363 | AKT1/2/3 | Various | Enzyme Assay | ~10 |

| Various | Cell Proliferation | ~300-800 | ||

| MK-2206 | Allosteric AKT1/2/3 | Various | Cell Proliferation | Varies |

| GDC-0068 (Ipatasertib) | ATP-competitive AKT1/2/3 | Various | Cell Proliferation | Varies |

| AKT inhibitor VIII | AKT1/2/3 | Various | Cell Proliferation | Varies by cell line |

Data compiled from publicly available sources for illustrative purposes. Specific IC50 values for AKT-IN-26 are not available.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of an AKT inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

AKT inhibitor stock solution (e.g., in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the AKT inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of AKT Pathway Proteins

This protocol describes how to assess the phosphorylation status of AKT and its downstream targets following treatment with an AKT inhibitor.

Materials:

-

Cancer cell line of interest

-

AKT inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK-3β, anti-total GSK-3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with the AKT inhibitor at various concentrations for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Signaling Pathway Diagram

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of AKT Inhibitors Targeting the Pleckstrin Homology (PH) Domain

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific public domain data on the discovery and development of "AKT-IN-26" is limited. This guide provides a representative overview of the discovery and development process for a typical AKT inhibitor that targets the Pleckstrin homology (PH) domain, based on established principles in medicinal chemistry and pharmacology.

Introduction: The AKT Signaling Pathway and Therapeutic Rationale

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]

AKT (also known as Protein Kinase B) is a central node in this pathway.[1] Its activation is initiated by the recruitment of AKT to the cell membrane through the binding of its Pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This localization facilitates the phosphorylation of AKT by PDK1 and mTORC2, leading to its full activation.

Targeting the PH domain of AKT presents a distinct inhibitory strategy. Unlike ATP-competitive kinase inhibitors, PH domain inhibitors prevent the initial membrane translocation and activation of AKT, offering a potentially more specific mechanism of action and a way to overcome resistance to other inhibitor types. This compound is identified as an AKT inhibitor that binds to the PH domain.[1][2]

Below is a diagram illustrating the canonical PI3K/AKT signaling pathway.

References

In-depth Technical Guide: The AKT Inhibitor AKT-IN-26 and Apoptosis Induction

This guide will, therefore, provide a foundational understanding of the role of the AKT pathway in apoptosis and the general mechanisms by which AKT inhibitors function, which is the context in which AKT-IN-26 is presumed to operate. Should specific research on this compound become publicly available, this document can be updated to reflect that new information.

The AKT Signaling Pathway: A Critical Regulator of Cell Survival and Apoptosis

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Activated AKT, a serine/threonine kinase, promotes cell survival through the phosphorylation and inactivation of several pro-apoptotic proteins.[3]

Key anti-apoptotic functions of activated AKT include:

-

Inhibition of BAD: Phosphorylation of the pro-apoptotic Bcl-2 family member BAD prevents it from binding to and inhibiting the anti-apoptotic protein Bcl-xL, thereby promoting cell survival.[4]

-

Inhibition of Forkhead box O (FoxO) transcription factors: AKT phosphorylates and sequesters FoxO transcription factors in the cytoplasm, preventing them from entering the nucleus and transcribing genes that promote apoptosis.[2]

-

Activation of NF-κB: AKT can lead to the activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[5]

-

Inhibition of Caspase-9: AKT can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[6]

Dysregulation of the PI3K/AKT pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to constitutive AKT activation and is a common feature in many cancers, contributing to tumor growth and resistance to therapy.[3][7]

Signaling Pathway Diagram

Caption: The PI3K/AKT signaling pathway and its role in apoptosis regulation.

Mechanism of Action of AKT Inhibitors

AKT inhibitors are a class of small molecules designed to block the activity of the AKT kinase, thereby promoting apoptosis and inhibiting tumor growth. These inhibitors can be broadly classified based on their mechanism of action:

-

ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

-

Allosteric Inhibitors: These inhibitors bind to a site on the AKT protein distinct from the active site, inducing a conformational change that prevents its activation or activity.

-

PH Domain Inhibitors: These compounds, such as this compound is purported to be, bind to the Pleckstrin Homology (PH) domain of AKT. This binding event is intended to prevent the recruitment of AKT to the cell membrane, a critical step for its activation by upstream kinases like PDK1 and mTORC2.

By inhibiting AKT, these compounds effectively block its pro-survival signals, leading to the activation of pro-apoptotic pathways and ultimately, cell death.

Expected Biological Effects of this compound in Apoptosis Induction

Based on its classification as an AKT inhibitor that binds to the PH domain, the anticipated effects of this compound on a cellular level would be:

-

Inhibition of AKT Phosphorylation: By preventing its translocation to the cell membrane, this compound should lead to a decrease in the phosphorylation of AKT at key residues (Threonine 308 and Serine 473), which are markers of its activation state.

-

Modulation of Downstream Targets: Inhibition of AKT activity would result in decreased phosphorylation of its downstream substrates. For instance, an increase in the active, non-phosphorylated forms of BAD and FoxO transcription factors would be expected.

-

Induction of Apoptosis: The net effect of blocking the pro-survival functions of AKT would be the induction of programmed cell death. This could be observed through various experimental assays.

General Experimental Protocols for Assessing Apoptosis Induction by an AKT Inhibitor

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the pro-apoptotic activity of a novel AKT inhibitor.

Cell Viability and Proliferation Assays

-

Objective: To determine the concentration-dependent effect of the inhibitor on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

-

Methodology:

-

Cell Culture: Cancer cell lines with known AKT pathway activation (e.g., those with PIK3CA mutations or PTEN loss) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the AKT inhibitor for various time points (e.g., 24, 48, 72 hours).

-

Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

-

Data Analysis: The results are plotted as a dose-response curve to determine the IC50 value.

-

Apoptosis Assays

-

Objective: To quantify the percentage of cells undergoing apoptosis following treatment with the inhibitor.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treatment: Cells are treated with the AKT inhibitor at concentrations around its IC50 value.

-

Staining: After the treatment period, cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membrane integrity).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Western Blot Analysis

-

Objective: To assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets.

-

Methodology:

-

Protein Extraction: Cells are treated with the inhibitor, and whole-cell lysates are prepared.

-

SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), and downstream targets (e.g., total and phosphorylated BAD, FoxO), followed by incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AKT Hyperactivation and the Potential of AKT-Targeted Therapy in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Signalisation du cytosquelette | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for AKT-IN-26, a PH Domain-Binding AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of AKT-IN-26, a selective inhibitor targeting the Pleckstrin Homology (PH) domain of the AKT protein kinase. Due to the limited availability of specific dosage data for this compound, this document leverages detailed experimental data from a well-characterized allosteric AKT inhibitor, MK-2206, which also binds to the PH domain and serves as a representative compound for this class of inhibitors.[1][2][3] Researchers are strongly advised to perform a dose-response curve to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Mechanism of Action

This compound is an inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[4][5][6] It functions by binding to the Pleckstrin Homology (PH) domain of AKT.[3] This allosteric inhibition prevents the recruitment of AKT to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1 and mTORC2.[2] By inhibiting AKT activation, this compound can modulate downstream signaling pathways involved in cell survival, proliferation, and metabolism, making it a valuable tool for cancer research.

Quantitative Data Summary

The following tables summarize the in vitro potency and effective concentrations of the representative allosteric AKT inhibitor, MK-2206, in various assays and cell lines. This data can serve as a starting point for designing experiments with this compound.

Table 1: In Vitro Inhibitory Activity of MK-2206 Against AKT Isoforms [1][7]

| Target | IC50 (nM) | Assay Type |

| AKT1 | 8 | Cell-free |

| AKT2 | 12 | Cell-free |

| AKT3 | 65 | Cell-free |

Table 2: Effective Concentrations of MK-2206 in Cell-Based Assays [7][8][9][10]

| Cell Line | Cancer Type | Assay Type | Effective Concentration (µM) | Incubation Time (hours) |

| Multiple Cell Lines | Various | Growth Inhibition | IC50: 3.4 - 28.6 | 72 - 96 |

| Nasopharyngeal Carcinoma (SUNE-1) | Head and Neck | Growth Inhibition | IC50: < 1 | 72 - 96 |

| Nasopharyngeal Carcinoma (CNE-1, CNE-2, HONE-1) | Head and Neck | Growth Inhibition | IC50: 3 - 5 | 72 - 96 |

| Breast Cancer (PIK3CA or PTEN mutated) | Breast | Growth Inhibition | IC50: < 0.5 | Not Specified |

| Pediatric Cancer Cell Lines | Various | Growth Inhibition | Median relative IC50: 2.2 | 96 |

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range guided by the data for MK-2206 (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72-96 hours.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is visible.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of AKT Signaling Pathway

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of AKT and its downstream targets.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | AKT抑制剂 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dovepress.com [dovepress.com]

- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubilizing AKT-IN-26 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKT-IN-26 is an inhibitor of the AKT serine/threonine kinase, a pivotal node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism. As a compound that binds to the Pleckstrin Homology (PH) domain of AKT, it represents a valuable tool for investigating the roles of AKT in various physiological and pathological processes, including cancer. Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and use of this compound in common laboratory assays.

Physicochemical Properties and Solubility

| Solvent | Expected Solubility | Recommended Use |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | Preparation of high-concentration stock solutions. |

| Ethanol | Potentially soluble, but may be less effective than DMSO | Can be used for stock solutions, but compatibility with assays should be verified. |

| Water | Expected to have very low solubility | Not recommended for preparing primary stock solutions. |

Note: It is highly recommended to perform a small-scale solubility test with a minuscule amount of the compound before preparing a large stock solution.

Protocols for Solubilization and Storage

1. Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis. For the purpose of this protocol, a hypothetical molecular weight of 500 g/mol will be used.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of this compound:

-

For 1 mL of a 10 mM stock solution (assuming MW = 500 g/mol ):

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg

-

-

-

Weighing the compound:

-

Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.

-

-

Adding the solvent:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

-

Dissolving the compound:

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for several months.

-

2. Preparation of Working Solutions for Cell-Based Assays

For most cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced toxicity.

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Example for a final concentration of 10 µM in 1 mL of medium:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Use the working solutions immediately after preparation. Do not store diluted aqueous solutions for extended periods.

Experimental Protocols

1. Western Blot Analysis of AKT Phosphorylation

This protocol allows for the assessment of the inhibitory effect of this compound on the AKT signaling pathway by measuring the phosphorylation status of AKT at key residues (e.g., Ser473 and Thr308).

Workflow Diagram:

Procedure:

-

Cell Seeding and Treatment: Seed your cells of interest in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473 and p-AKT Thr308), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

AKT Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT signaling pathway, which is a key regulator of many cellular processes. This compound, by binding to the PH domain of AKT, prevents its recruitment to the cell membrane and subsequent activation.

Disclaimer

This document provides general guidance for the laboratory use of this compound. The optimal conditions for solubilization and experimental use may vary depending on the specific lot of the compound, the cell lines used, and the experimental setup. It is essential to perform appropriate validation and optimization experiments for each specific application. Always refer to the manufacturer's datasheet and safety information before handling any chemical compound.

Application Notes and Protocols for the Characterization of AKT Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critical for regulating cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of the AKT pathway is a frequent event in many human cancers, making it a prime target for the development of novel therapeutics.[1][3] This document provides detailed application notes and protocols for the characterization of AKT inhibitors in kinase assays. While specific data for a compound designated "AKT-IN-26" is not publicly available, the following information serves as a comprehensive guide for evaluating a novel AKT inhibitor, using established methodologies and representative data from known inhibitors.

The PI3K/AKT Signaling Pathway

The activation of AKT is initiated by various extracellular signals, such as growth factors and hormones, which bind to and activate receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated on threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and on serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.[6][7]

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes. Key downstream effects include:

-

Cell Survival: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.[8][9]

-

Cell Cycle Progression: It can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization of cyclin D1, and can also inhibit the cell cycle inhibitors p21WAF1 and p27Kip1.[2][8]

-

Protein Synthesis and Growth: AKT activates the mTORC1 complex, a key regulator of protein synthesis and cell growth.[10][11]

-

Metabolism: AKT2, a specific isoform, plays a crucial role in insulin signaling and glucose metabolism.[2]

Application Notes for Kinase Assays

Kinase assays are essential for the characterization of inhibitors like this compound. These assays can be broadly categorized into biochemical assays and cell-based assays.

-

Biochemical Assays: These assays utilize purified recombinant AKT enzyme and a specific substrate to directly measure the inhibitory effect of a compound on the kinase's catalytic activity. They are crucial for determining the potency (e.g., IC50 value) and mechanism of action (e.g., ATP-competitive or allosteric) of an inhibitor.

-

Cell-Based Assays: These assays are performed using whole cells and measure the inhibitor's ability to modulate AKT activity within a cellular context. This is typically assessed by quantifying the phosphorylation of downstream AKT substrates. Cell-based assays provide insights into the compound's cell permeability, off-target effects, and overall efficacy in a more physiologically relevant system.

Quantitative Data for Representative AKT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized AKT inhibitors against the three AKT isoforms. This data serves as a benchmark for evaluating the potency and selectivity of a novel inhibitor.

| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Notes |

| GSK690693 | 2 | 13 | 9 | ATP-competitive pan-AKT inhibitor.[2] |

| A-443654 | 0.16 | - | - | Potent and selective pan-AKT inhibitor.[8] |

| MK-2206 | - | - | - | Allosteric inhibitor of all AKT isoforms.[5] |

| Ipatasertib | - | - | - | ATP-competitive inhibitor of all AKT isoforms.[5] |

| Capivasertib | - | - | - | Potent and selective inhibitor of all three AKT isoforms.[12] |

| AKT Inhibitor VIII | 2700 | 21000 | >250000 | Also known as AKTI-1/2, shows some isoform selectivity.[13] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize AKT kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ELISA-based)

This protocol describes a common method to determine the IC50 value of a compound against a purified AKT enzyme. This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide.

Materials:

-

Purified, active recombinant human AKT1, AKT2, or AKT3 enzyme

-

GSK-3α peptide substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

ATP

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well microtiter plates (e.g., streptavidin-coated)

-

Phospho-GSK-3α (Ser21) specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Substrate Coating: Coat the wells of a streptavidin-coated 96-well plate with a biotinylated GSK-3α peptide substrate. Incubate for 2 hours at room temperature, then wash three times with wash buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Also, prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control (background).

-

Kinase Reaction: a. Add the diluted inhibitor or control to the appropriate wells. b. Add the purified AKT enzyme to all wells except the no-enzyme control. c. Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific AKT isoform). d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: a. Stop the reaction by adding EDTA and wash the plate. b. Add the primary antibody (anti-phospho-GSK-3α) and incubate for 1 hour at room temperature. c. Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature. d. Wash the plate and add the TMB substrate. Allow color to develop. e. Stop the color development with the stop solution.

-

Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Subtract the background absorbance (no-enzyme control) from all other readings. c. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for AKT Phosphorylation

This protocol assesses the ability of an inhibitor to block AKT signaling in a cellular context by measuring the phosphorylation of AKT and its downstream substrate GSK-3β.

Materials:

-

Cancer cell line with activated AKT signaling (e.g., LNCaP, which is PTEN-null)[2]

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and Western blot transfer apparatus

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: a. Plate the cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test inhibitor or DMSO vehicle control for a specified time (e.g., 2-4 hours).

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Clarify the lysates by centrifugation and collect the supernatants.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and add the ECL substrate.

-

Data Analysis: a. Detect the chemiluminescent signal using an imaging system. b. Quantify the band intensities for the phosphorylated and total proteins. c. Normalize the phosphorylated protein levels to the total protein levels for each target. d. Compare the levels of phosphorylated proteins in the inhibitor-treated samples to the vehicle control to determine the inhibitor's effect on AKT signaling.

Conclusion

The protocols and information provided in this document offer a robust framework for the preclinical evaluation of novel AKT inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of compounds targeting the AKT kinase. This comprehensive characterization is a critical step in the drug discovery and development process for new anti-cancer therapeutics.

References

- 1. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assayquant.com [assayquant.com]

- 6. researchgate.net [researchgate.net]

- 7. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Application Notes & Protocols: A Comprehensive Framework for Assessing the Efficacy of the Novel AKT Inhibitor, AKT-IN-26

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through genetic mutations or amplification of key components like PIK3CA or AKT itself, or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[5][6] Consequently, the serine/threonine kinase AKT has emerged as a pivotal therapeutic target for cancer drug development.[7]